molecular formula C10H14BNO3 B151556 3-(Morpholino)phenylboronic acid CAS No. 863377-22-4

3-(Morpholino)phenylboronic acid

Cat. No. B151556
M. Wt: 207.04 g/mol
InChI Key: OHGOMHOEZUWGOH-UHFFFAOYSA-N
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Description

3-(Morpholino)phenylboronic acid is a compound that combines a phenylboronic acid moiety with a morpholine ring. Phenylboronic acids are known to mediate condensation reactions, as seen in the synthesis of C3-symmetric 2H-chromene derivatives, which are structural analogues of natural products with biological activity . Morpholine and its derivatives are versatile in medicinal chemistry, often used to synthesize compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including reductive amination, intramolecular acetalization, and hydrogenation . In the context of 3-(Morpholino)phenylboronic acid, a reaction between o-formylphenylboronic acid and morpholine leads to the formation of a benzoxaborole derivative, which features a morpholine ring . Additionally, morpholine has been used in the synthesis of various biologically active compounds, indicating its utility in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic methods such as UV, FT-IR, NMR, and crystallography . For instance, the crystal structure of a morpholino-indazole derivative was determined, providing insights into the spatial arrangement of the molecule . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. For example, they can act as antagonists at GABA(B) receptors, with the potency of the compounds being evaluated in pharmacological assays . The reactivity of morpholine-containing compounds can also be explored through their involvement in annulation, condensation, and cyclization reactions, which are key steps in synthesizing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been studied using DFT calculations. These studies include the analysis of intermolecular interactions, polarizability, hyperpolarizability, and nonlinear optical properties. Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures have been calculated, providing a comprehensive understanding of the compound's behavior under different conditions .

Scientific Research Applications

Analytical Chemistry Applications

Antioxidant Activity Determination Analytical methods for determining antioxidant activity have significantly benefited from compounds like phenylboronic acids. These methods, such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), utilize chemical reactions involving characteristic color changes or discoloration, monitored through spectrophotometry. The adaptability of these assays for analyzing complex samples showcases the utility of phenylboronic acid derivatives in enhancing antioxidant analysis accuracy and reliability (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Discovery

Biosensors Development Recent progress in the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives emphasizes the role of these compounds in selective binding mechanisms, crucial for glucose sensors and potentially applicable for other biomolecules. The incorporation of PBA into sensor designs highlights its significance in creating sensitive and selective biosensing platforms (Anzai, 2016).

Materials Science

Drug Delivery Systems The pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery illustrate the innovative use of phenylboronic acid derivatives in creating responsive delivery systems. These materials can adjust drug release rates in response to specific biological conditions, such as changes in pH or sugar concentration, showcasing the potential of 3-(Morpholino)phenylboronic acid derivatives in targeted therapy applications (Sato et al., 2011).

Biology

Gene Function Inhibition Morpholino oligos, closely related to 3-(Morpholino)phenylboronic acid in structure, have been pivotal in gene function studies across various model organisms. By inhibiting gene function, these oligos have provided insights into developmental processes and gene expression regulation, showcasing their importance in genetic and developmental biology research (Heasman, 2002).

Safety And Hazards

3-(Morpholino)phenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

(3-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGOMHOEZUWGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400619
Record name 3-(Morpholino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholino)phenylboronic acid

CAS RN

863377-22-4
Record name 3-(Morpholino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Morpholino)phenylboronic acid
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